N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea
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Overview
Description
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a chlorinated phenyl group, and a carbamothioyl linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction involving 3-chloro-4-nitroaniline and piperidine under basic conditions.
Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Carbamothioyl Linkage: The amine is then reacted with carbon disulfide and an alkyl halide to form the carbamothioyl linkage.
Coupling with 4-Ethylbenzoyl Chloride: Finally, the intermediate is coupled with 4-ethylbenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-piperidin-1-yl-phenylamine: A related compound with a similar piperidine and chlorinated phenyl structure.
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-methoxybenzamide: Another compound with a carbamothioyl linkage and methoxy substitution.
Uniqueness
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
591210-21-8 |
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Molecular Formula |
C21H24ClN3OS |
Molecular Weight |
402g/mol |
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-4-ethylbenzamide |
InChI |
InChI=1S/C21H24ClN3OS/c1-2-15-6-8-16(9-7-15)20(26)24-21(27)23-17-10-11-19(18(22)14-17)25-12-4-3-5-13-25/h6-11,14H,2-5,12-13H2,1H3,(H2,23,24,26,27) |
InChI Key |
GTJXITYSNNUZDN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Origin of Product |
United States |
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